ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate (CAS: 368870-00-2) is a polyfunctional pyran derivative with a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol. Its structure features a pyran core substituted with amino, cyano, methyl, and ethyl carboxylate groups, along with a 2,3-dihydrobenzofuran moiety at the 4-position . This compound is synthesized via multicomponent reactions (MCRs), often involving malononitrile, aldehydes, and ethyl acetoacetate under aqueous or solvent-based conditions . Its crystalline structure is stabilized by intramolecular hydrogen bonds (N–H⋯O/N), a common feature in related pyran derivatives .
Key physicochemical properties include:
The compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-22-18(21)15-10(2)24-17(20)13(9-19)16(15)12-4-5-14-11(8-12)6-7-23-14/h4-5,8,16H,3,6-7,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWELIDBQDROCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCC3)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381518 | |
| Record name | ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368870-00-2 | |
| Record name | ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate, with CAS number 368870-00-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.35 g/mol |
| Melting Point | 160 °C |
| Boiling Point | 553.9 °C |
| Density | 1.31 g/cm³ |
| LogP | 2.96658 |
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . For instance, in a study evaluating various derivatives, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several bacterial strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties . In vitro assays demonstrated significant stabilization of human red blood cell (HRBC) membranes, with protection percentages reaching 86.70% to 99.25% , suggesting its potential utility in treating inflammatory conditions . This effect is attributed to the compound's ability to inhibit pro-inflammatory mediators.
Cytotoxic Activity
In terms of cytotoxicity , this compound has shown selective activity against various cancer cell lines. For example, it exhibited an IC50 value of 163.3 µM against K562 leukemia cells . The structure–activity relationship (SAR) studies indicate that modifications in the benzofuran moiety can enhance its cytotoxic effects, making it a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
- DNA Gyrase Inhibition : In silico studies revealed that this compound effectively inhibits E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This mechanism suggests potential use in treating bacterial infections resistant to conventional therapies.
- Antioxidant Activity : The compound exhibited high antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52% , indicating its ability to neutralize free radicals and potentially prevent oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is part of a broader class of 4H-pyran-3-carboxylates, with structural diversity arising from substituents at the 4-position of the pyran ring. Below is a comparative analysis with analogous derivatives:
Crystallographic and Hydrogen-Bonding Profiles
- Planarity : The pyran ring in all derivatives is nearly planar (r.m.s. deviation ~0.059 Å) .
- Hydrogen Bonding :
Physicochemical and Industrial Relevance
Preparation Methods
Cyclization of Halogenated Phenols
Source details a protocol for generating dihydrobenzofuran derivatives via intramolecular Williamson ether synthesis:
- Bromination : 5-Cyanobenzofuran (1d) undergoes bromination using Br₂ in CH₂Cl₂ (20 min, RT), yielding 2,3-dibromo derivatives.
- Dehydrohalogenation : Treatment with KOH/MeOH eliminates HBr, forming the dihydrobenzofuran ring.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Br₂ (2 eq) | CH₂Cl₂ | 25°C | 77% |
| Cyclization | KOH (2M) | THF/MeOH | Reflux | 86% |
Suzuki-Miyaura Coupling for Benzofuran Functionalization
The dihydrobenzofuran subunit is introduced via palladium-catalyzed cross-coupling. Source employs:
- Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
- Base : K₃PO₄ (3 eq)
- Ligand : n-Bu₄NBr (TBAB) as phase-transfer catalyst.
Example Protocol :
- Couple ethyl 3-bromobenzofuran-5-carboxylate with pinacol boronate 21a in MeCN at reflux (2 h).
- Hydrolyze nitrile to carboxylic acid using NaOH/THF/MeOH (48 h, RT).
Key Data :
- Coupling Efficiency: 20–35% yield for aryl-benzofuran hybrids
- Functional Group Tolerance: Nitriles, esters, and ethers remain intact.
Construction of the 4H-Pyran Ring
One-Pot Cyclocondensation Strategy
Source reports a Fe₃O₄@NCs/Cu(II)-catalyzed three-component reaction for pyrano[2,3-d]pyrimidines, adaptable to 4H-pyran synthesis:
- Reactants : Ethyl acetoacetate, malononitrile, and aldehydes.
- Catalyst : Fe₃O₄ nanoparticles coated with N-doped carbon (5 wt%).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 2 h |
| Solvent | EtOH/H₂O (3:1) |
| Yield | 78–92% |
For the target compound, substituting aldehydes with dihydrobenzofuran-5-carbaldehyde enables introduction of the aryl group at position 4.
Functionalization of Preformed Pyran Rings
Source describes halogenation and amination of pyran intermediates:
- Halogenation at C5 : Treat ethyl 6-amino-4-(2,3-dihydrobenzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate with NBS/AIBN in CCl₄ (reflux, 6 h).
- Cyanide Introduction : Substitute bromide with KCN/CuCN in DMF (100°C, 12 h).
Critical Observations :
- Regioselectivity : Bromination favors C5 due to electron-withdrawing ester and amino groups.
- Side Reactions : Overhalogenation at C2 mitigated by steric hindrance from methyl group.
Convergent Synthesis via Fragment Coupling
Nucleophilic Aromatic Substitution
The dihydrobenzofuran-5-yl group is introduced at C4 via SNAr reaction:
Protecting Group Strategy
Amino groups at C6 are protected as Boc derivatives during coupling steps:
- Protection : Treat ethyl 6-amino-pyran with Boc₂O/DMAP in THF (0°C to RT, 4 h).
- Deprotection : Remove Boc group with TFA/CH₂Cl₂ (1:1, 1 h).
Yield Optimization :
Industrial-Scale Considerations
Catalytic System Recyclability
Source highlights Fe₃O₄@NCs/Cu(II) as a magnetically recoverable catalyst:
| Cycle | Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 90 |
| 3 | 88 |
| 4 | 85 |
Solvent Selection for Green Chemistry
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| MeCN | 2 | 20 |
| DMF | 1.5 | 35 |
| EtOH/H₂O | 3 | 42 |
Ethanol-water mixtures balance reactivity and environmental impact.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Question | Analytical Validation
- IR Spectroscopy : Confirms functional groups: νCN (2183 cm⁻¹), νNH2 (3334–3398 cm⁻¹), νC=O (1692 cm⁻¹) .
- NMR Analysis :
- Data Contradictions : Discrepancies in melting points (e.g., 118°C vs. 160°C) may arise from polymorphic forms or impurities, resolved via recrystallization in ethanol and DSC analysis .
How do reaction conditions influence regioselectivity in pyran ring formation?
Advanced Question | Mechanistic Insights
Regioselectivity is governed by steric and electronic effects of substituents:
- Electron-Withdrawing Groups (EWGs) : The 2,3-dihydrobenzofuran moiety directs cyclization to the 4-position via π-π stacking interactions, favoring 4H-pyran over 2H-pyran isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yield due to side reactions; water improves eco-compatibility but requires catalysts .
What supramolecular interactions stabilize the crystal lattice, and how do they impact physicochemical properties?
Advanced Question | Solid-State Chemistry
- Intermolecular H-Bonds : NH₂⋯N and NH₂⋯O interactions create 1D chains along the [100] axis, enhancing thermal stability (Tdec > 250°C) .
- π-Stacking : Benzofuran and pyran rings align with centroid distances of 3.7–4.1 Å, influencing solubility and melting behavior .
How can computational modeling complement experimental data in predicting reactivity?
Advanced Question | Computational Chemistry
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) validate SCXRD geometries and predict frontier molecular orbitals:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity suitable for further functionalization .
- Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., NH₂, cyano) for SNAr or Michael addition reactions .
What green chemistry approaches are viable for scaling up synthesis?
Basic Question | Sustainability
- Aqueous MCRs : Water as solvent with Fe₃O4@NFC@Co(II) reduces waste (E-factor < 5) .
- Catalyst Reusability : Magnetic catalysts retain >90% activity after 5 cycles .
How does the electronic nature of substituents affect bioactivity in pyran derivatives?
Advanced Question | Structure-Activity Relationships
While direct bioactivity data for this compound is limited, analogues with EWGs (e.g., -CN, -COOEt) exhibit:
- Antimicrobial Activity : MIC = 8–32 µg/mL against S. aureus via membrane disruption .
- Anticancer Potential : IC₅₀ = 12–45 µM against MCF-7 cells, linked to ROS generation .
What are the challenges in resolving absolute configuration without anomalous scattering?
Advanced Question | Crystallography
In non-centrosymmetric crystals, merging Friedel pairs (e.g., I/I merging) and omitting Flack parameters prevent false chirality assignments. Validation via resonant scattering or chemical derivatization is recommended .
How can stability studies guide storage and handling protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
